Ethyl Ester Confers >10,000-Fold Increase in Kinetic CH-Acidity vs. Free Carboxylate
The kinetic CH-acidity of the amino acid fragment in N-benzylidene alanine ethyl ester is enhanced by more than four orders of magnitude (>10,000-fold) compared to the corresponding free carboxylate (N-benzylidene alanine) [1]. This was established through a study of base-catalyzed racemization rates of a series of Schiff bases in methanol at 25°C, including the ethyl esters of N-salicylidene-S-valine, N-salicylidene-S-alanine, and N-benzylidene-S-alanine [1].
| Evidence Dimension | Kinetic CH-acidity (relative rate of base-catalyzed racemization) |
|---|---|
| Target Compound Data | Increased by >10,000-fold (four orders of magnitude) |
| Comparator Or Baseline | N-benzylidene alanine (free carboxylate form) |
| Quantified Difference | >10,000-fold increase in kinetic CH-acidity |
| Conditions | Base-catalyzed racemization in methanol solution at 25°C |
Why This Matters
This quantitative difference in CH-acidity directly governs the efficiency of α-carbanion formation, a critical step for alkylation and Michael addition reactions; selecting the ethyl ester over the free acid is essential for achieving synthetically useful rates.
- [1] Belokon', Y. N. et al. Amino acids as CH-acids 16. Kinetic CH-acidity of Schiff bases of amino acid esters, and the synthesis of threonine and tryptophan from the ethyl ester of N-salicylideneglycine. Russian Chemical Bulletin, 1978, 27, 888–894. View Source
